α-Glucosidase Inhibition: 50-Fold Potency Advantage of 6-Amino-Pyrazolo[1,5-a]pyrimidine Scaffold Over Clinical Standard Acarbose
In a comprehensive SAR evaluation of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines against α-glucosidase, compound 3d (a close structural relative of the 6-amino-7-carbonitrile core) exhibited an IC₅₀ of 15.2 ± 0.4 μM, representing an approximately 50-fold improvement in potency compared to the clinical antidiabetic drug acarbose (IC₅₀ = 750 ± 5.0 μM) under identical assay conditions [1]. The broader library of 6-amino-pyrazolo[1,5-a]pyrimidine derivatives displayed IC₅₀ values spanning 15.2 μM to 201.3 μM, with the 6-amino substitution pattern consistently outperforming analogous 7-amino regioisomers which were either inactive or substantially less potent [1].
| Evidence Dimension | α-glucosidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 15.2 ± 0.4 μM (compound 3d, a 6-amino-pyrazolo[1,5-a]pyrimidine derivative sharing the core scaffold) |
| Comparator Or Baseline | Acarbose (clinical antidiabetic drug): 750 ± 5.0 μM |
| Quantified Difference | ~50-fold more potent than acarbose; scaffold range: 15.2–201.3 μM |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; pH and temperature conditions per standard α-glucosidase screening protocols |
Why This Matters
This 50-fold potency margin justifies prioritizing 6-amino-pyrazolo[1,5-a]pyrimidine-7-carbonitrile and its derivatives in antidiabetic lead optimization over alternative heterocyclic scaffolds lacking this validated α-glucosidase inhibition track record.
- [1] Peytam, F., et al. (2020). An efficient and targeted synthetic approach towards new highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines with α-glucosidase inhibitory activity. Scientific Reports, 10, Article 2595. DOI: 10.1038/s41598-020-59311-0. View Source
